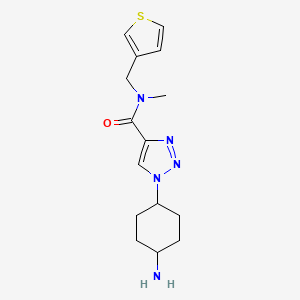

![molecular formula C18H20F3N5O2 B5571681 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidines and morpholino compounds has been extensively studied. Kuznetsov et al. (2007) developed a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, which involves condensation followed by reaction with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).

Molecular Structure Analysis

Attia et al. (2014) reported on the synthesis, single crystal X-ray structure, and antimicrobial activity of a compound with a similar morpholino and pyrimidinyl structure, which provided insights into the molecular arrangement and potential biological interactions (Attia et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been explored through various synthesis routes and reactions. Zhou et al. (2008) described the design and biological evaluation of a compound featuring a pyridinyl and pyrimidinyl structure, highlighting the selective inhibition mechanisms and potential applications in cancer treatment (Zhou et al., 2008).

Physical Properties Analysis

Lu et al. (2017) conducted a study on the synthesis, crystal structure, and biological activity of a compound incorporating a morpholino and trifluoromethyl group, which sheds light on its physical characteristics and interaction with cancer cell lines (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties of compounds with similar structures have been investigated, including their synthesis, reactivity, and potential biological activities. For instance, Ji et al. (2018) examined the synthesis, crystal structure, and antitumor activity of a related compound, emphasizing its inhibitory capacity against cancer cell proliferation (Ji et al., 2018).

Scientific Research Applications

Chemical Synthesis and Methodologies

- A study by Kuznetsov et al. (2007) developed a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines. This involves condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine and subsequent reactions to introduce trifluoromethyl groups, demonstrating an advanced strategy for the assembly of pyrido[3,4-d]pyrimidines with potential biological activity (Kuznetsov et al., 2007).

Biological Activity

- Zhou et al. (2008) synthesized N-(morpholinothiocarbonyl)benzamide derivatives and their Co(III) complexes, exploring their structure and antifungal activity. This research highlights the potential application of such compounds in the development of new antifungal agents, demonstrating a unique approach to leveraging chemical synthesis for therapeutic purposes (Zhou Weiqun et al., 2005).

Advanced Materials

- Fang et al. (2000) discussed the synthesis of wholly aromatic hyperbranched polyimides using a triamine monomer and dianhydride monomers, including the incorporation of morpholine structures. These materials have implications for gas separation applications, indicating the chemical's role in enhancing the properties of polymeric materials for industrial use (Fang et al., 2000).

Molecular Imaging

- Wang et al. (2017) explored the synthesis of HG-10-102-01, a compound incorporating a morpholino group, as a potential PET imaging agent for Parkinson's disease. This work underscores the importance of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

properties

IUPAC Name |

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O2/c19-18(20,21)14-4-2-1-3-13(14)17(27)23-6-5-22-15-11-16(25-12-24-15)26-7-9-28-10-8-26/h1-4,11-12H,5-10H2,(H,23,27)(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXUBRISGICBLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)

![methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5571618.png)

![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)

![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)

![2-{[(4-propylphenoxy)acetyl]amino}benzamide](/img/structure/B5571647.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571656.png)

![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)